

An In-depth Technical Guide to the Chemical Structure and Properties of Flurenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Florenol

Cat. No.: B1201887

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol, identified by the CAS number 467-69-6, is a synthetic plant growth regulator belonging to the class of morphactins.^[1] Its chemical name is 9-hydroxyfluorene-9-carboxylic acid.^[1] Unlike the structurally related compound 9-hydroxyfluorene, Flurenol possesses a carboxylic acid group at the 9-position of the fluorene backbone, which is crucial for its biological activity.^{[2][3]} This guide provides a comprehensive overview of the chemical and physical properties of Flurenol, its mode of action, synthesis, and analytical methods, as well as its toxicological and environmental profile.

Chemical Structure and Identification

Flurenol is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The core structure consists of a fluorene molecule with a hydroxyl group and a carboxylic acid group attached to the C9 position.

Chemical Structure:

Table 1: Chemical Identification of Flurenol

Identifier	Value
IUPAC Name	9-hydroxyfluorene-9-carboxylic acid[1]
Synonyms	Flurecol, 9-Hydroxy-9H-fluorene-9-carboxylic acid[2]
CAS Number	467-69-6[1]
Molecular Formula	C ₁₄ H ₁₀ O ₃ [1]
Molecular Weight	226.23 g/mol [4]
InChI Key	GXAMYUGOODKVRM-UHFFFAOYSA-N[4]
SMILES	OC(=O)C1(O)c2ccccc2-c3ccccc13[4]

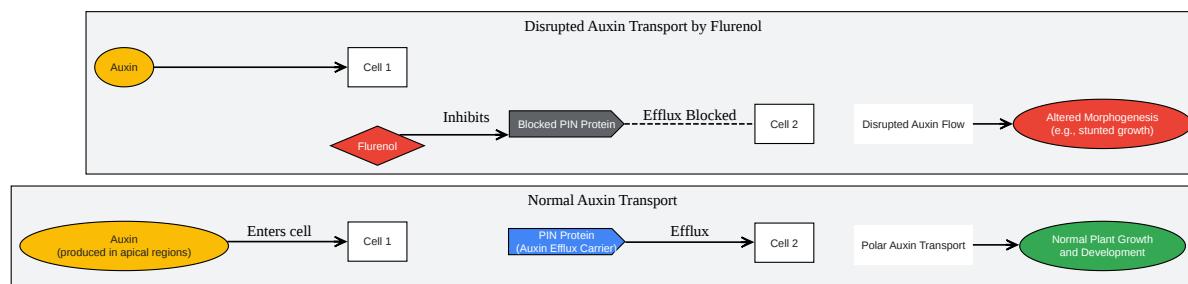
Physicochemical Properties

Flurenol is a beige or white powder at room temperature.[2][5] It is very soluble in water and also soluble in organic solvents such as methanol, ethanol, and chloroform.[2][5]

Table 2: Physicochemical Properties of Flurenol

Property	Value
Melting Point	162-166 °C
Boiling Point	490.5 °C at 760 mmHg
pKa	2.96[5]
LogP (Octanol-Water Partition Coefficient)	2.31[5]
Vapor Pressure	1.95E-10 mmHg at 25°C[2]

Biological Activity and Mode of Action


Flurenol is classified as a morphactin, a group of synthetic plant growth regulators that primarily act by inhibiting the polar transport of auxin.[1][3] Auxins are a class of plant hormones that play a crucial role in various developmental processes, including cell elongation, apical

dominance, and root formation. The polar transport of auxin is mediated by specific influx and efflux carrier proteins, most notably the PIN-formed (PIN) family of auxin efflux carriers.

Flurenol and its derivatives are thought to interfere with the function of these PIN proteins, thereby disrupting the directional flow of auxin within the plant.^[6] This disruption of auxin gradients leads to a variety of morphological effects, such as stunted growth, loss of apical dominance, and altered leaf and flower development.^{[7][8]}

Signaling Pathway

The precise molecular mechanism of Flurenol's interaction with the auxin transport machinery is not fully elucidated. However, it is understood to disrupt the polar auxin transport system. The following diagram illustrates the proposed mechanism of action.

[Click to download full resolution via product page](#)

Caption: Disruption of Polar Auxin Transport by Flurenol.

Experimental Protocols

Synthesis of 9-hydroxyfluorene-9-carboxylic acid

A common method for the synthesis of Flurenol involves the reaction of phenanthrenequinone with a strong base, such as sodium hydroxide.[9]

Materials:

- Phenanthrenequinone
- Sodium hydroxide (NaOH)
- Water
- Hydrochloric acid (HCl) for acidification
- Beakers, stirring apparatus, heating mantle, filtration apparatus

Procedure:

- A mixture of phenanthrenequinone and a solution of sodium hydroxide in water is heated.[9] The specific concentrations and reaction temperature can be optimized, but a typical procedure involves heating to around 90-92°C.[9]
- The reaction mixture is stirred for a period to ensure complete reaction.
- After cooling, the solution is filtered to remove any unreacted starting material.
- The filtrate is then acidified with hydrochloric acid to precipitate the 9-hydroxyfluorene-9-carboxylic acid.
- The resulting precipitate is collected by filtration, washed with water to remove salts, and dried.[9]
- Further purification can be achieved by recrystallization from a suitable solvent.

Bioassay for Auxin Transport Inhibition (Avena Coleoptile Test)

This classic bioassay can be adapted to demonstrate the inhibitory effect of Flurenol on auxin transport.

Materials:

- Oat (*Avena sativa*) seeds
- Agar
- Indole-3-acetic acid (IAA)
- Flurenol
- Petri dishes, razor blades, forceps, ruler

Procedure:

- Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
- Excise the apical 1 cm of the coleoptiles.
- Prepare donor and receiver agar blocks (e.g., 1.5% agar). The donor blocks will contain a known concentration of IAA.
- Prepare a third set of agar blocks containing both IAA and the test compound, Flurenol, at various concentrations.
- Place a donor block containing IAA on the apical end of a coleoptile segment and a receiver block at the basal end.
- For the experimental group, use the donor blocks containing both IAA and Flurenol.
- Allow transport to occur for a set period (e.g., 3 hours) in the dark in a humid chamber.
- After the incubation period, remove the receiver blocks and measure the amount of auxin that has been transported into them. This can be done by measuring the curvature induced when the receiver block is placed asymmetrically on a decapitated coleoptile, or by analytical methods such as HPLC.

- A reduction in the amount of auxin in the receiver blocks in the presence of Flurenol indicates inhibition of polar auxin transport.

Derivatives of Flurenol

The carboxylic acid group of Flurenol can be esterified to produce derivatives with altered properties, such as solubility and biological activity. The most common derivatives are the methyl and butyl esters.

Table 3: Common Derivatives of Flurenol

Derivative	CAS Number	Molecular Formula	Activity
Flurenol-methyl	1216-44-0[10]	C ₁₅ H ₁₂ O ₃ [10]	Plant growth regulator (morphactin)[10]
Flurenol-butyl	2314-09-2[11]	C ₁₈ H ₁₈ O ₃ [11]	Plant growth regulator (morphactin)[11]

Analytical Methods

The characterization and quantification of Flurenol can be achieved using various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for the separation and quantification of Flurenol and its derivatives in various matrices.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of Flurenol, GC-MS can provide both qualitative and quantitative information.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of Flurenol and its derivatives.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of Flurenol, such as the hydroxyl and carboxylic acid groups.

Toxicology and Environmental Fate

The toxicological profile of Flurenol indicates low acute oral toxicity to mammals.[12] However, it is classified as toxic to aquatic life with long-lasting effects.[4]

Table 4: Toxicological Data for Flurenol

Test Organism	Endpoint	Value
Mouse (oral)	LD50	>5 g/kg[12]
Rat (oral)	LD50	>10 g/kg[12]
Rat (dermal)	LD50	>10 g/kg[12]

Flurenol is not considered to be persistent in soil and water environments.[2] Its moderate water solubility and low volatility suggest a limited potential for long-range transport.[2]

Conclusion

Flurenol (9-hydroxyfluorene-9-carboxylic acid) is a potent synthetic plant growth regulator with a well-defined chemical structure and a distinct mode of action as an inhibitor of polar auxin transport. Its ability to disrupt auxin gradients makes it a valuable tool in agricultural research and for specific applications in horticulture. This guide has provided a detailed overview of its chemical and physical properties, biological activity, and methods for its synthesis and analysis, offering a valuable resource for researchers and professionals in the fields of plant science, chemistry, and drug development. Further research into the precise molecular interactions of Flurenol with the auxin transport machinery will continue to enhance our understanding of this important class of plant growth regulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flavonoids Redirect PIN-mediated Polar Auxin Fluxes during Root Gravitropic Responses
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flurenol [sitem.herts.ac.uk]
- 3. Inhibition of the polar auxin transport by a morphactin | Semantic Scholar
[semanticscholar.org]
- 4. 9-Fluorenol(1689-64-1) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 9-Fluorenol(1689-64-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of auxin transport in *Arabidopsis thaliana* - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Flurenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201887#chemical-structure-and-properties-of-flurenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com